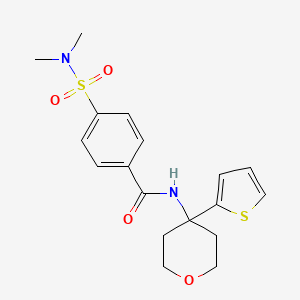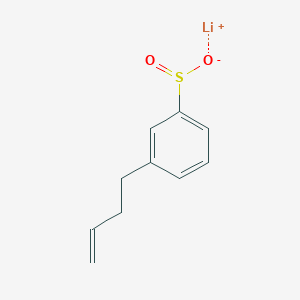![molecular formula C9H14N4O B2401985 N-[3-(2-methyl-2H-1,2,3-triazol-4-yl)propyl]prop-2-enamide CAS No. 2094620-18-3](/img/structure/B2401985.png)
N-[3-(2-methyl-2H-1,2,3-triazol-4-yl)propyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(2-methyl-2H-1,2,3-triazol-4-yl)propyl]prop-2-enamide is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-methyl-2H-1,2,3-triazol-4-yl)propyl]prop-2-enamide typically involves a [3+2] cycloaddition reaction between an azide and an alkyne, catalyzed by copper(I) ions (CuAAC reaction). The reaction conditions often include the use of solvents like acetonitrile (MeCN) and catalysts such as copper(I) oxide (Cu2O) in the absence of ligands . The reaction proceeds efficiently at room temperature, yielding the desired triazole derivative.
Industrial Production Methods
For large-scale production, the process can be optimized by using cost-effective catalysts and solvents. For instance, replacing expensive catalysts with copper(I) oxide and using acetonitrile as the solvent can significantly reduce production costs . The product can be isolated by crystallization from the reaction mixture, followed by filtration.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(2-methyl-2H-1,2,3-triazol-4-yl)propyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using reagents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N-[3-(2-methyl-2H-1,2,3-triazol-4-yl)propyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-[3-(2-methyl-2H-1,2,3-triazol-4-yl)propyl]prop-2-enamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects . The compound’s ability to form hydrogen bonds and engage in π-stacking interactions enhances its binding affinity to these targets .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Triazole: A basic triazole structure with similar biological activities.
1,2,4-Triazole: Another triazole isomer with distinct properties and applications.
Fluconazole: A triazole-based antifungal drug.
Uniqueness
N-[3-(2-methyl-2H-1,2,3-triazol-4-yl)propyl]prop-2-enamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
N-[3-(2-methyltriazol-4-yl)propyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-3-9(14)10-6-4-5-8-7-11-13(2)12-8/h3,7H,1,4-6H2,2H3,(H,10,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFRTMDTUCTFEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=CC(=N1)CCCNC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
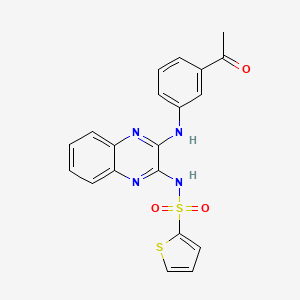
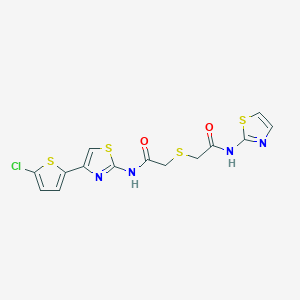
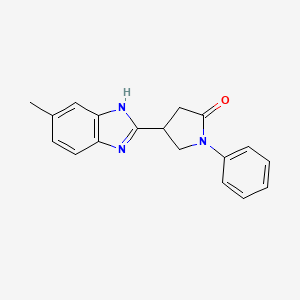
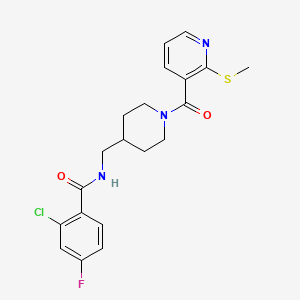


![(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol](/img/structure/B2401911.png)
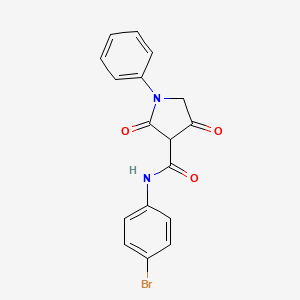


![13-[(4-hydroxybutyl)amino]-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2401918.png)

